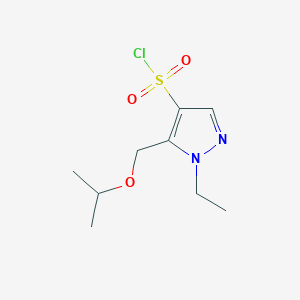
1-ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 1, an isopropoxymethyl group at position 5, and a sulfonyl chloride group at position 4. These structural features make it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications.
准备方法
The synthesis of 1-ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced at position 1 through alkylation using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Attachment of the Isopropoxymethyl Group: The isopropoxymethyl group can be introduced at position 5 through a nucleophilic substitution reaction using isopropoxymethyl chloride.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group at position 4. This can be achieved through the reaction of the pyrazole derivative with chlorosulfonic acid or sulfuryl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of sulfonamide derivatives when reacted with amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the isopropoxymethyl group.
Substitution Reactions: The ethyl and isopropoxymethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common reagents used in these reactions include amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions include sulfonamides, oxidized pyrazole derivatives, and substituted pyrazoles.
科学研究应用
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonylation.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of sulfonamide derivatives. These derivatives can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. The sulfonyl chloride group is particularly reactive, allowing for the modification of biological molecules and the study of their functions.
相似化合物的比较
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be compared with other pyrazole derivatives, such as:
1-Methyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of an isopropoxymethyl group.
1-Ethyl-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications compared to its analogs.
属性
IUPAC Name |
1-ethyl-5-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-4-12-8(6-15-7(2)3)9(5-11-12)16(10,13)14/h5,7H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIMKUZKTDPNSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)Cl)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B3019337.png)
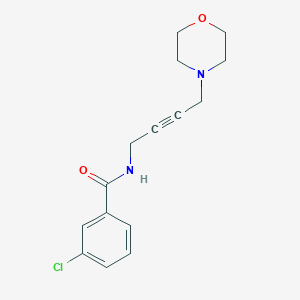
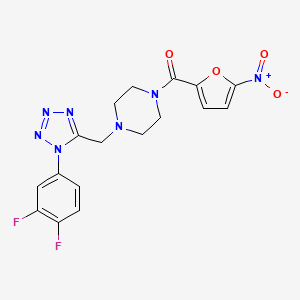
![N-(3-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B3019344.png)
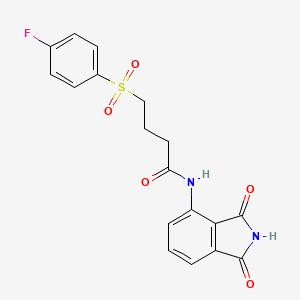

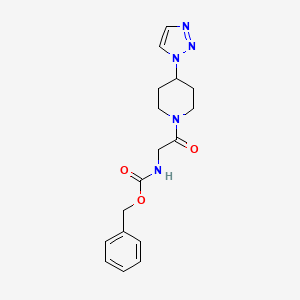
![2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine](/img/structure/B3019349.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3019351.png)
![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)
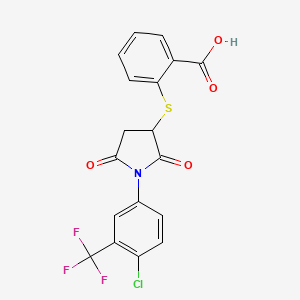
![7-Bromospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019358.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3019359.png)
![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)
